Phenyl-D5-acetylene Phenyl-D5-acetylene
Brand Name: Vulcanchem
CAS No.: 25837-46-1
VCID: VC3064080
InChI: InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i3D,4D,5D,6D,7D
SMILES: C#CC1=CC=CC=C1
Molecular Formula: C8H6
Molecular Weight: 107.16 g/mol

Phenyl-D5-acetylene

CAS No.: 25837-46-1

Cat. No.: VC3064080

Molecular Formula: C8H6

Molecular Weight: 107.16 g/mol

* For research use only. Not for human or veterinary use.

Phenyl-D5-acetylene - 25837-46-1

Specification

CAS No. 25837-46-1
Molecular Formula C8H6
Molecular Weight 107.16 g/mol
IUPAC Name 1,2,3,4,5-pentadeuterio-6-ethynylbenzene
Standard InChI InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i3D,4D,5D,6D,7D
Standard InChI Key UEXCJVNBTNXOEH-DKFMXDSJSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C#C)[2H])[2H]
SMILES C#CC1=CC=CC=C1
Canonical SMILES C#CC1=CC=CC=C1

Introduction

Phenyl-D5-acetylene, also known as 1-Ethynylbenzene-2,3,4,5,6-d5, is a deuterium-labeled derivative of phenylacetylene in which all five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms while maintaining the terminal acetylene group. With the molecular formula C8HD5 and a molecular weight of 107.16, this compound serves as a valuable tool in mechanistic studies and spectroscopic investigations . The systematic incorporation of deuterium atoms at specific positions allows researchers to track reaction pathways and understand isotope effects in chemical transformations, making it an essential reference compound in various chemical research applications.

The compound is registered with CAS number 25837-46-1 and is commercially available from specialized chemical suppliers as a neat product . Its structural uniqueness comes from the complete deuteration of the phenyl ring while preserving the reactive acetylene moiety, creating distinctive spectroscopic properties that differentiate it from its non-deuterated counterpart.

Chemical Properties and Characteristics

Structural Composition

Phenyl-D5-acetylene features a benzene ring with five deuterium atoms at positions 2-6, connected to a terminal acetylene group. This selective deuteration pattern provides a unique isotopic signature that can be readily identified through various analytical techniques. The molecular structure maintains the sp hybridization of the acetylene carbon atoms and the associated linear geometry of the triple bond, while incorporating the heavier deuterium isotopes in the aromatic ring .

Physical Properties

While specific physical data in the search results is limited, Phenyl-D5-acetylene likely shares many properties with its non-deuterated analog while exhibiting subtle differences due to the isotope effect. The compound is typically stored at room temperature, suggesting reasonable stability under standard conditions . As a deuterated compound, it exhibits distinct spectroscopic properties compared to regular phenylacetylene, particularly in nuclear magnetic resonance (NMR) spectroscopy where deuterium signals appear at different frequencies than proton signals.

Table 1: Key Properties of Phenyl-D5-acetylene

PropertyValue
Chemical NamePhenyl-D5-acetylene
Synonyms1-Ethynylbenzene-2,3,4,5,6-d5
CAS Registry Number25837-46-1
Molecular FormulaC8HD5
Molecular Weight107.16 g/mol
Storage ConditionsRoom Temperature
Product FormatNeat
Country of Origin (Commercial Supply)Canada

Isotope Effects

The substitution of hydrogen with deuterium introduces significant isotope effects that can influence both physical properties and reaction rates. The carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond due to the reduced zero-point energy associated with the heavier deuterium atom. This difference can lead to measurable kinetic isotope effects in reactions involving bond breaking or formation at or near the deuterated positions, making Phenyl-D5-acetylene valuable for mechanistic investigations.

Synthesis Methodologies

Sonogashira Coupling Approach

A potential synthetic route to Phenyl-D5-acetylene involves the Sonogashira coupling reaction, which is widely used for the synthesis of arylalkynes. This palladium-catalyzed cross-coupling reaction between aryl or vinyl halides and terminal alkynes could be adapted for the synthesis of deuterated variants by using appropriate deuterated starting materials . The Sonogashira reaction typically employs a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base, proceeding under relatively mild conditions that would preserve the deuterium labeling pattern .

A typical Sonogashira protocol involves reacting an aryl halide with a terminal alkyne in the presence of catalytic amounts of palladium and copper in a suitable solvent system. For example, the coupling between 4-iodotoluene and phenylacetylene has been demonstrated using a catalyst system consisting of 5% Pd on alumina powder and 0.1% Cu2O on alumina powder in a THF-DMA solvent mixture at 75°C .

Research Applications

Reaction Dynamics Studies

Deuterated compounds like Phenyl-D5-acetylene play crucial roles in studying reaction dynamics. Research has been conducted on related deuterated compounds, such as D5-phenyldiacetylene (C6D5CCCCH), examining crossed molecular beam reactions with diacetylene under controlled conditions . These studies provide valuable insights into reaction mechanisms by allowing researchers to track the fate of specific atoms throughout the reaction pathway.

In one study, the crossed molecular beam reactions of D5-phenyl radical with diacetylene were studied at a collision energy of 46 kJ mol-1, revealing that the reaction proceeded via an addition mechanism involving an entrance barrier of 4 kJ mol-1 . The reaction was found to be exoergic by approximately 44 ± 10 kJ mol-1 as determined computationally, representing a feasible pathway for the formation of phenyl-containing acetylenic compounds in combustion processes .

Mechanistic Investigations in Organic Chemistry

The phenyl radical and its deuterated variants have been extensively studied in reactions with unsaturated hydrocarbons, providing insights into the formation of polycyclic aromatic hydrocarbons (PAHs) in combustion environments and interstellar chemistry . These studies have revealed that reactions between phenyl radicals and acetylenic compounds often proceed through addition-elimination mechanisms, with the initial addition of the phenyl radical to a carbon atom of the unsaturated system being a key step .

Recent research has also explored the formation of complex aromatic systems via phenyl radical reactions. For instance, studies have investigated the formation of phenanthrene through reactions involving phenyl and phenylacetylene, where hydrogen-assisted isomerization plays a crucial role . These mechanistic insights could be further enhanced by employing deuterated compounds like Phenyl-D5-acetylene to track specific reaction pathways through isotope labeling.

Applications in Spectroscopic Analysis

The distinct spectroscopic properties of deuterated compounds make Phenyl-D5-acetylene valuable in various analytical techniques. In NMR spectroscopy, deuterium has different magnetic properties than hydrogen, allowing for selective observation of specific molecular segments. This property can be exploited in structural elucidation and in studying molecular dynamics in solution.

Current Research Findings

Reaction Dynamics of Phenyl Radicals

Research on phenyl radical reactions with unsaturated hydrocarbons has revealed important details about reaction mechanisms relevant to combustion chemistry and astrochemistry. Studies have shown that phenyl radicals can react with various unsaturated hydrocarbons including acetylene, ethylene, methylacetylene, allene, propylene, and benzene through addition-elimination pathways . These reactions often involve tight exit transition states and are dictated by phenyl radical addition followed by hydrogen atom elimination .

While these studies primarily focus on non-deuterated systems, the methodologies and findings provide a framework for understanding potential reactions involving Phenyl-D5-acetylene. The deuterium labeling in this compound would allow researchers to distinguish between different hydrogen elimination pathways, providing more detailed mechanistic insights.

Future Research Directions

Advanced Synthetic Applications

The unique properties of Phenyl-D5-acetylene position it as a valuable building block for the synthesis of more complex deuterated organic compounds. Future research could explore its use in various coupling reactions to create deuterium-labeled polycyclic aromatic compounds, conjugated systems, and functional materials. The development of more efficient synthetic routes to Phenyl-D5-acetylene and related compounds would facilitate these applications.

One promising direction is the application of flow chemistry techniques to the synthesis of deuterated arylalkynes. Recent advances in continuous flow Sonogashira coupling reactions have demonstrated improved efficiency and scalability compared to traditional batch processes . Adapting these methods for the synthesis of deuterated compounds could lead to more accessible and cost-effective production of isotopically labeled building blocks.

Expanded Applications in Mechanistic Studies

As synthetic methodologies continue to advance, the use of isotopically labeled compounds like Phenyl-D5-acetylene in mechanistic studies is likely to expand. These compounds provide unique insights into reaction mechanisms that cannot be obtained through conventional approaches. Future research could apply Phenyl-D5-acetylene to study a wider range of organic transformations, including radical reactions, cycloadditions, and metal-catalyzed processes.

Recent work on iron-catalyzed regioselective carboazidation of alkenes for the synthesis of multi-substituted cyclobutylamines demonstrates the continuing interest in developing new synthetic methodologies for complex nitrogen-containing compounds . Incorporating deuterated substrates like Phenyl-D5-acetylene into such studies could provide additional mechanistic insights and potentially lead to new synthetic applications.

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